molecular formula C7H7BrS B1280529 2-Bromo-5-cyclopropylthiophene CAS No. 29481-27-4

2-Bromo-5-cyclopropylthiophene

Cat. No. B1280529
CAS RN: 29481-27-4
M. Wt: 203.1 g/mol
InChI Key: MCJLFMXDMPIBFA-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylthiophene is a compound that is part of a broader class of thiophene derivatives, which are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. Although the provided papers do not directly discuss 2-Bromo-5-cyclopropylthiophene, they do provide insights into the chemistry of related bromothiophenes and cyclopropyl-containing compounds, which can be extrapolated to understand the properties and reactivity of 2-Bromo-5-cyclopropylthiophene.

Synthesis Analysis

The synthesis of bromothiophene derivatives can involve various strategies, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives . Similarly, controlled polymerization techniques using catalysts and additives, such as the case with 2-bromo-3-hexyl-5-iodothiophene, can be relevant for synthesizing polymeric materials with bromothiophene units . The synthesis of cyclopropyl-containing compounds can be achieved through reactions such as the CuCl2-induced carbene dimerization of 1-bromo-1-lithiocyclopropanes , or Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives .

Molecular Structure Analysis

The molecular structure of bromothiophene derivatives can be complex and is often studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of an unsymmetrical thiathiophthen was determined, providing insights into the bond lengths and molecular conformations . These structural analyses are crucial for understanding the electronic properties and reactivity of such compounds.

Chemical Reactions Analysis

Bromothiophenes and cyclopropyl groups are reactive moieties that can undergo various chemical transformations. For instance, bromination reactions can be regio- and chemoselective, as demonstrated with 2,3-diarylcyclopent-2-en-1-ones . Nitration of bromothiophenes can lead to ipso attack, resulting in substitution reactions . Additionally, cyclopropanes can be opened regioselectively to form dihydrothiophenes , and donor-acceptor cyclopropanes can undergo cycloaddition with thiocyanate to yield dihydrothiophenes10.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiophene derivatives can be influenced by their molecular structure. For example, the electronic and non-linear optical (NLO) properties of bromobutanoate derivatives were studied using density functional theory (DFT), which can provide insights into the reactivity and potential applications of these compounds . The kinetics of polymerization reactions, as well as the effect of additives like LiCl on these processes, are important for understanding the physical properties of the resulting polymers .

Scientific Research Applications

Organic Synthesis and Materials

2-Bromo-5-cyclopropylthiophene and its analogues are used extensively in organic synthesis, particularly for synthesizing bromo-substituted cyclopentenones and other thiophene derivatives. Shirinian et al. (2012) discussed the bromination of diarylcyclopentenones, highlighting methods useful for synthesizing such compounds, which are important in organic synthesis and for preparing various useful substances (Shirinian et al., 2012). Additionally, Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene, a process beneficial for creating functional organic electronic materials (Vamvounis & Gendron, 2013).

Polymerization and Material Properties

2-Bromo-5-cyclopropylthiophene derivatives are also significant in polymerization processes. Bahri‐Laleh et al. (2014) explored the Grignard metathesis polymerization mechanism for 3-alkylthiophenes, a process vital for creating regioregular polythiophenes with specific properties (Bahri‐Laleh et al., 2014). Zhang et al. (2013) described synthesizing 2-bromo-perylene diimides and their application in creating electron-transport materials for organic electronics (Zhang et al., 2013).

Biomedical Applications

While the focus is on excluding drug-related information, it is noteworthy that some thiophene derivatives show potential in the biomedical field. For instance, Kamal et al. (2015) synthesized aryl-imidazothiadiazole analogues that exhibit anti-proliferative activity against human cancer cell lines (Kamal et al., 2015). These findings, while related to pharmacological aspects, highlight the versatility of thiophene derivatives in various research areas.

Safety And Hazards

2-Bromo-5-cyclopropylthiophene is classified as a moderate hazard. It is advised to avoid breathing dust and contact with skin and eyes. The compound is also classified under GHS07 Signal Word Warning Hazard Statements H302+H312+H332;H315;H319;H335 .

properties

IUPAC Name

2-bromo-5-cyclopropylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJLFMXDMPIBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306455
Record name 2-Bromo-5-cyclopropylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyclopropylthiophene

CAS RN

29481-27-4
Record name 2-Bromo-5-cyclopropylthiophene
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Record name 2-Bromo-5-cyclopropylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-cyclopropylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RM Kellogg, J Buter - The Journal of Organic Chemistry, 1971 - ACS Publications
Synthetic routes to 2-and 3-cyclopropylthiophenes are described. Electrophilic deuteration, bromination, formylation, and iodination occur exclusively at the 5 position of 2-…
Number of citations: 2 pubs.acs.org
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… This compound was synthesized from coupling the advanced intermediate VIIIa with 2-bromo-5-cyclopropylthiophene using the general Sonogashira coupling procedure E and …
Number of citations: 28 pubs.acs.org

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